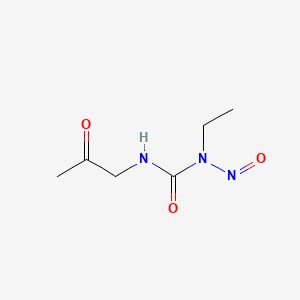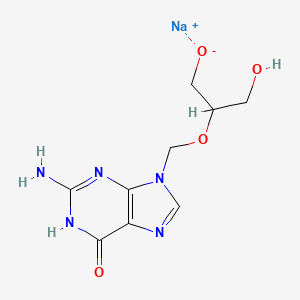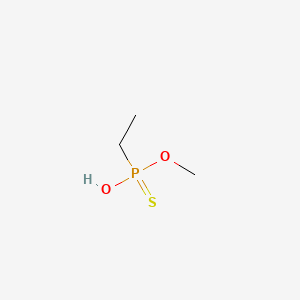
Ethyl 2-(((1-adamantyl(methyl)amino)carbonyl)amino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(((1-adamantyl(methyl)amino)carbonyl)amino)propanoate is a synthetic organic compound that belongs to the class of adamantane derivatives Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts significant stability and rigidity to its derivatives
Vorbereitungsmethoden
The synthesis of Ethyl 2-(((1-adamantyl(methyl)amino)carbonyl)amino)propanoate typically involves multiple steps. One common method starts with the preparation of 1-adamantylamine, which is then reacted with methyl isocyanate to form 1-adamantyl(methyl)carbamate. This intermediate is subsequently reacted with ethyl 2-bromo-2-methylpropanoate under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride (NaH) to facilitate the reactions .
Analyse Chemischer Reaktionen
Ethyl 2-(((1-adamantyl(methyl)amino)carbonyl)amino)propanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, the ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to yield oxidized derivatives.
Substitution: The adamantyl group can undergo substitution reactions with halogens or other electrophiles under appropriate conditions
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(((1-adamantyl(methyl)amino)carbonyl)amino)propanoate has several scientific research applications:
Medicinal Chemistry: Due to its adamantane core, the compound is explored for its potential antiviral and antimicrobial properties. Adamantane derivatives are known for their activity against influenza viruses and other pathogens.
Materials Science: The rigidity and stability of the adamantane structure make this compound useful in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions, providing insights into biochemical pathways and potential therapeutic targets
Wirkmechanismus
The mechanism of action of Ethyl 2-(((1-adamantyl(methyl)amino)carbonyl)amino)propanoate involves its interaction with specific molecular targets. In medicinal applications, the adamantane core is known to inhibit viral replication by blocking ion channels or interfering with viral assembly. The ester group can be hydrolyzed in biological systems, releasing active metabolites that exert their effects on target proteins and enzymes .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(((1-adamantyl(methyl)amino)carbonyl)amino)propanoate can be compared with other adamantane derivatives such as:
Amantadine: An antiviral drug used to treat influenza A, which also has an adamantane core.
Rimantadine: Another antiviral agent similar to amantadine but with different pharmacokinetic properties.
Memantine: Used in the treatment of Alzheimer’s disease, it acts on NMDA receptors in the brain.
The uniqueness of this compound lies in its specific ester and carbamate functional groups, which provide distinct chemical reactivity and biological activity compared to other adamantane derivatives .
Eigenschaften
| 33396-49-5 | |
Molekularformel |
C17H28N2O3 |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
ethyl 2-[[1-adamantyl(methyl)carbamoyl]amino]propanoate |
InChI |
InChI=1S/C17H28N2O3/c1-4-22-15(20)11(2)18-16(21)19(3)17-8-12-5-13(9-17)7-14(6-12)10-17/h11-14H,4-10H2,1-3H3,(H,18,21) |
InChI-Schlüssel |
BQMZASIEUOBBES-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)NC(=O)N(C)C12CC3CC(C1)CC(C3)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







